Cas no 2649064-44-6 (butyl 2-isocyanato-2-methylpropanoate)

butyl 2-isocyanato-2-methylpropanoate 化学的及び物理的性質
名前と識別子
-
- butyl 2-isocyanato-2-methylpropanoate
- 2649064-44-6
- EN300-1458729
-
- インチ: 1S/C9H15NO3/c1-4-5-6-13-8(12)9(2,3)10-7-11/h4-6H2,1-3H3
- InChIKey: UIMYMCFOFCUBCX-UHFFFAOYSA-N
- SMILES: O(C(C(C)(C)N=C=O)=O)CCCC
計算された属性
- 精确分子量: 185.10519334g/mol
- 同位素质量: 185.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 6
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.7Ų
- XLogP3: 2.9
butyl 2-isocyanato-2-methylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1458729-0.1g |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 0.1g |
$867.0 | 2023-05-26 | ||
Enamine | EN300-1458729-0.5g |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 0.5g |
$946.0 | 2023-05-26 | ||
Enamine | EN300-1458729-10.0g |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1458729-2.5g |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 2.5g |
$1931.0 | 2023-05-26 | ||
Enamine | EN300-1458729-1.0g |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1458729-50mg |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 50mg |
$827.0 | 2023-09-29 | ||
Enamine | EN300-1458729-100mg |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 100mg |
$867.0 | 2023-09-29 | ||
Enamine | EN300-1458729-10000mg |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 10000mg |
$4236.0 | 2023-09-29 | ||
Enamine | EN300-1458729-2500mg |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 2500mg |
$1931.0 | 2023-09-29 | ||
Enamine | EN300-1458729-250mg |
butyl 2-isocyanato-2-methylpropanoate |
2649064-44-6 | 250mg |
$906.0 | 2023-09-29 |
butyl 2-isocyanato-2-methylpropanoate 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
butyl 2-isocyanato-2-methylpropanoateに関する追加情報
Butyl 2-isocyanato-2-methylpropanoate (CAS No. 2649064-44-6): A Versatile Intermediate in Modern Chemical Synthesis
Butyl 2-isocyanato-2-methylpropanoate, identified by its CAS number 2649064-44-6, is a significant compound in the realm of organic synthesis and pharmaceutical development. This acyl isocyanate derivative has garnered attention due to its unique reactivity and broad applicability in the creation of complex molecular structures. Its molecular structure, featuring a highly reactive isocyanate group, makes it a valuable building block for various chemical transformations.
The compound's utility stems from its ability to participate in a wide range of reactions, including nucleophilic addition, condensation reactions, and polymerization processes. These reactions are fundamental to the synthesis of polymers, coatings, adhesives, and specialty chemicals. In particular, the isocyanate functionality allows for the formation of urethane linkages, which are crucial in the production of polyurethane materials known for their durability and versatility.
In recent years, Butyl 2-isocyanato-2-methylpropanoate has found increasing relevance in the pharmaceutical industry. Its incorporation into drug molecules has been explored as a means to enhance drug stability and bioavailability. The compound's reactivity with amines and alcohols facilitates the synthesis of various pharmacologically active agents. For instance, researchers have utilized this compound to develop novel therapeutic agents targeting neurological disorders, where precise molecular modifications are essential for efficacy.
The chemical properties of Butyl 2-isocyanato-2-methylpropanoate make it particularly useful in the synthesis of heterocyclic compounds. These compounds are integral to many pharmaceuticals and agrochemicals due to their diverse biological activities. The ability of this acyl isocyanate to undergo cycloaddition reactions with strained dienes has been leveraged to create complex cyclic structures that mimic natural products. Such structures often exhibit potent biological activity, making them attractive candidates for further medicinal chemistry investigations.
Recent advancements in green chemistry have also highlighted the importance of Butyl 2-isocyanato-2-methylpropanoate as a sustainable synthetic intermediate. Efforts have been made to develop catalytic systems that minimize waste and improve reaction efficiency. For example, transition metal-catalyzed reactions have been employed to achieve selective functionalization of this compound without generating harmful byproducts. Such innovations align with the growing emphasis on environmentally friendly synthetic methodologies in the chemical industry.
The compound's role in material science is equally noteworthy. Its ability to form cross-linked networks via polyurethane formation has led to its use in advanced materials such as high-performance coatings and adhesives. These materials are required in applications where exceptional mechanical strength and chemical resistance are necessary, such as aerospace and automotive industries. The development of novel polyurethane formulations continues to be an area of active research, with Butyl 2-isocyanato-2-methylpropanoate serving as a key component.
In conclusion, Butyl 2-isocyanato-2-methylpropanoate (CAS No. 2649064-44-6) represents a cornerstone in modern chemical synthesis. Its versatility in facilitating diverse chemical transformations underscores its importance across multiple industries, from pharmaceuticals to advanced materials. As research progresses, the potential applications of this compound are expected to expand further, driven by ongoing innovations in synthetic chemistry and material science.
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